molecular formula C26H25N7O3 B11669255 3-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

3-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11669255
M. Wt: 483.5 g/mol
InChI Key: BPSWHJXYVTYCME-OVVQPSECSA-N
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Description

3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of triazine, phenyl, piperidine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves the coupling of the triazine derivative with furan-2-carboxylate under specific reaction conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under ambient conditions or with mild heating to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include quaternary ammonium cations, reduced derivatives of the compound, and substituted triazine or phenyl derivatives. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of triazine, phenyl, piperidine, and furan moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H25N7O3

Molecular Weight

483.5 g/mol

IUPAC Name

[3-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C26H25N7O3/c34-23(22-13-8-16-35-22)36-21-12-7-9-19(17-21)18-27-32-25-29-24(28-20-10-3-1-4-11-20)30-26(31-25)33-14-5-2-6-15-33/h1,3-4,7-13,16-18H,2,5-6,14-15H2,(H2,28,29,30,31,32)/b27-18+

InChI Key

BPSWHJXYVTYCME-OVVQPSECSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Origin of Product

United States

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